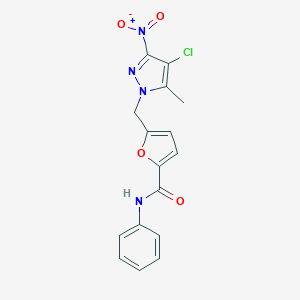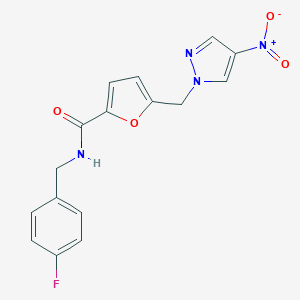![molecular formula C16H18BrN3O5 B213651 methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate](/img/structure/B213651.png)
methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate, also known as BRD0705, is a chemical compound that has been extensively studied for its potential application in scientific research. It is a selective inhibitor of the protein bromodomain-containing protein 4 (BRD4), which plays a crucial role in gene transcription and regulation. In
Mechanism of Action
Methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate selectively binds to the bromodomain of BRD4, preventing its interaction with acetylated histones and thus inhibiting its ability to regulate gene transcription. This leads to the downregulation of genes that are involved in cell growth and proliferation, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the expression of genes that are involved in cell migration and invasion. In addition, methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate has been shown to reduce the production of pro-inflammatory cytokines, leading to a reduction in inflammation.
Advantages and Limitations for Lab Experiments
One of the main advantages of methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate is its selectivity for BRD4, which reduces the risk of off-target effects. In addition, it has been found to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one of the limitations of methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate. One area of interest is the development of more potent and selective inhibitors of BRD4, which could lead to more effective cancer therapies. In addition, further studies are needed to determine the long-term effects of methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate on gene expression and cellular function. Finally, the potential use of methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate in combination with other cancer therapies, such as chemotherapy and radiation therapy, should be explored.
Synthesis Methods
The synthesis of methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate involves a multi-step process that starts with the reaction of 4-bromo-1,5-dimethyl-1H-pyrazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4,5-dimethoxy-2-nitrobenzoic acid to form the corresponding ester, which is then reduced to the alcohol using sodium borohydride. Finally, the alcohol is reacted with methyl chloroformate and ammonia to form methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate.
Scientific Research Applications
Methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate has been shown to have potential applications in various scientific research areas, including cancer research, epigenetics, and inflammation. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. In addition, methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate has been shown to inhibit the release of pro-inflammatory cytokines, making it a potential treatment for inflammatory diseases.
properties
Product Name |
methyl 2-{[(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]amino}-4,5-dimethoxybenzoate |
|---|---|
Molecular Formula |
C16H18BrN3O5 |
Molecular Weight |
412.23 g/mol |
IUPAC Name |
methyl 2-[(4-bromo-1,5-dimethylpyrazole-3-carbonyl)amino]-4,5-dimethoxybenzoate |
InChI |
InChI=1S/C16H18BrN3O5/c1-8-13(17)14(19-20(8)2)15(21)18-10-7-12(24-4)11(23-3)6-9(10)16(22)25-5/h6-7H,1-5H3,(H,18,21) |
InChI Key |
BWETVTMIQAJVMB-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)Br |
Canonical SMILES |
CC1=C(C(=NN1C)C(=O)NC2=CC(=C(C=C2C(=O)OC)OC)OC)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-(acetylamino)phenyl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B213569.png)

![5-[(2-chlorophenoxy)methyl]-N-(4-sulfamoylphenyl)furan-2-carboxamide](/img/structure/B213574.png)

![5-[(2-chlorophenoxy)methyl]-N-(2,5-difluorophenyl)furan-2-carboxamide](/img/structure/B213579.png)


![N-(4-ethoxy-2-nitrophenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B213584.png)



![N-[2-fluoro-5-(trifluoromethyl)phenyl]-5-({4-nitro-1H-pyrazol-1-yl}methyl)-2-furamide](/img/structure/B213590.png)
![methyl 3-[({4-nitro-1H-pyrazol-1-yl}acetyl)amino]-4-methylbenzoate](/img/structure/B213591.png)